4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one
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Overview
Description
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one is a heterocyclic compound that features both a piperazine ring and a pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been studied for their anti-tubercular activity against mycobacterium tuberculosis h37ra , suggesting potential targets within this bacterial species.
Biochemical Pathways
Related compounds have shown activity against mycobacterium tuberculosis h37ra , indicating that the compound may affect pathways within this organism.
Result of Action
Related compounds have demonstrated anti-tubercular activity , suggesting that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one typically involves the reaction of 6-aminopyridine with piperazine derivatives. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the synthetic routes mentioned above. The use of continuous flow reactors and other advanced manufacturing techniques could be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyridine or piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines and pyridines, which can be further functionalized for specific applications.
Scientific Research Applications
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(6-aminopyridin-3-yl)piperazine
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 2-Amino-5-(4-methyl-1-piperazinyl)pyridine
Uniqueness
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one is unique due to its specific combination of a piperazine ring and a pyridine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for diverse functionalization and potential therapeutic applications that may not be achievable with other similar compounds .
Properties
IUPAC Name |
4-[(6-aminopyridin-3-yl)methyl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c11-9-2-1-8(5-13-9)6-14-4-3-12-10(15)7-14/h1-2,5H,3-4,6-7H2,(H2,11,13)(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORNSFLABILTOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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